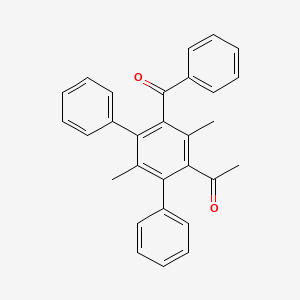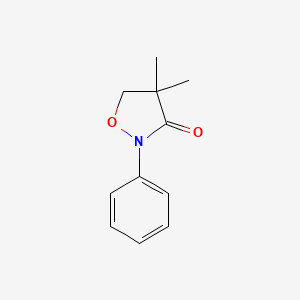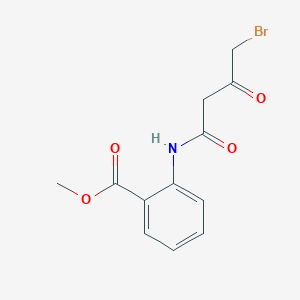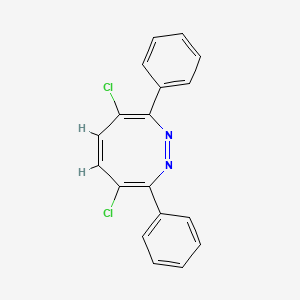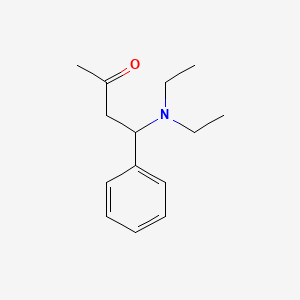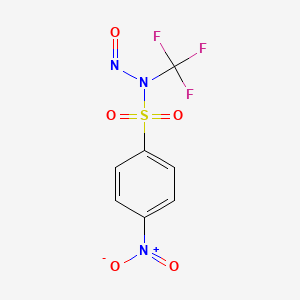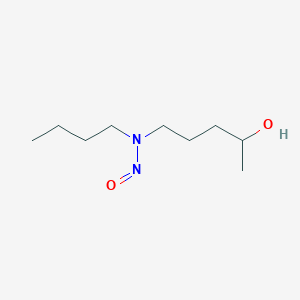
N-butyl-N-(4-hydroxypentyl)nitrous Amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-N-(4-hydroxypentyl)nitrous amide is an organic compound belonging to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is particularly interesting due to its unique structure, which includes both a butyl group and a hydroxypentyl group attached to the nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N-(4-hydroxypentyl)nitrous amide typically involves the reaction of a carboxylic acid derivative with an amine. One common method is the reaction of an acid chloride with N-butyl-N-(4-hydroxypentyl)amine. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction .
Another method involves the hydrolysis of nitriles. This process can be carried out under mildly basic conditions using hydrogen peroxide . The reaction proceeds through the formation of an intermediate imine, which is then hydrolyzed to form the amide.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-butyl-N-(4-hydroxypentyl)nitrous amide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrous group can be reduced to form an amine.
Substitution: The amide can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of various substituted amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-butyl-N-(4-hydroxypentyl)nitrous amide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-butyl-N-(4-hydroxypentyl)nitrous amide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with proteins and other biomolecules, affecting their structure and function. The nitrous group can also participate in redox reactions, altering the oxidative state of the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
- N-butyl-N-(4-hydroxybutyl)nitrous amide
- N-butyl-N-(4-hydroxyhexyl)nitrous amide
- N-butyl-N-(4-hydroxypropyl)nitrous amide
Uniqueness
N-butyl-N-(4-hydroxypentyl)nitrous amide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of both a butyl group and a hydroxypentyl group allows for unique interactions with other molecules, making it a valuable compound in various applications .
Propiedades
| 80858-91-9 | |
Fórmula molecular |
C9H20N2O2 |
Peso molecular |
188.27 g/mol |
Nombre IUPAC |
N-butyl-N-(4-hydroxypentyl)nitrous amide |
InChI |
InChI=1S/C9H20N2O2/c1-3-4-7-11(10-13)8-5-6-9(2)12/h9,12H,3-8H2,1-2H3 |
Clave InChI |
GKBAHCXTZVRXTB-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC(C)O)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


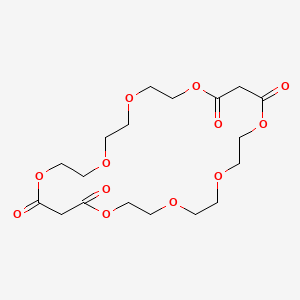
![5-([1,1'-Biphenyl]-4-yl)-2-(2-methoxyphenyl)-1,3-oxazole](/img/no-structure.png)
